1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
Description
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group and a 2-hydroxyethylthio substituent. The hydroxyethylthio group may enhance solubility and influence intermolecular interactions, distinguishing it from analogs with bulkier or aromatic substituents.
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
InChI Key |
GJAHQEQPADYCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact on Activity: The 4-chlorophenyl group (as in 5j and 4d) is associated with antifungal and anticancer activities, likely due to enhanced lipophilicity and electron-withdrawing effects . Replacing the chlorophenyl with a hydroxyphenyl group (as in ) shifts activity toward enzyme inhibition, with nanomolar Ki values against AChE .
Physical Properties :
Spectral Data Comparison
- IR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for oxadiazolylthio derivatives) confirm molecular formulas and purity .
Biological Activity
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known by its CAS number 1157217-46-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a thioether functional group, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11ClO2S
- Molecular Weight : 230.71 g/mol
- Structure : The compound consists of a chlorophenyl ring bonded to a thioether and a carbonyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Activity
Preliminary studies have indicated that compounds featuring thioether linkages can inhibit cancer cell proliferation. The cytotoxic effects of related thioether compounds were evaluated using the CCK-8 assay against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
Results demonstrated IC50 values indicating effective inhibition of cell growth, which supports further investigation into the anticancer potential of this compound.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
- Cell Cycle Arrest : Some thioether compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of thioether compounds, a series of derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain modifications to the thioether structure enhanced cytotoxic activity, with IC50 values ranging from sub-micromolar to low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | HeLa | 0.25 | >100 |
| B | MCF-7 | 0.30 | >80 |
| C | PC-3 | 0.45 | >90 |
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thioether compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with chlorophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
